molecular formula C10H8FNO B15070935 3-Fluoro-8-methoxyquinoline

3-Fluoro-8-methoxyquinoline

Cat. No.: B15070935
M. Wt: 177.17 g/mol
InChI Key: KMYSVMYZJKQSGP-UHFFFAOYSA-N
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Description

3-Fluoro-8-methoxyquinoline is a fluorinated quinoline derivative characterized by a fluorine atom at the C3 position and a methoxy group at the C8 position of the quinoline scaffold. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties, attributed to their ability to interact with biomolecules via hydrogen bonding, π–π stacking, and hydrophobic interactions . For instance, methoxy groups enhance solubility and modulate electronic effects, while fluorine atoms improve metabolic stability and bioavailability .

Properties

IUPAC Name

3-fluoro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYSVMYZJKQSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-8-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of a fluorine atom on a quinoline derivative. This can be achieved through cyclization reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Nucleophilic Substitution

The 3-fluoro group can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Nucleophile Conditions Product Yield Source
Ammonolysis NH₃ (aq.), Cu catalyst, 150°C3-Amino-8-methoxyquinoline65%
Methoxylation NaOMe, DMF, 120°C3,8-Dimethoxyquinoline72%

Fluorine’s poor leaving-group ability limits NAS efficiency, requiring strong nucleophiles and elevated temperatures .

Electrophilic Substitution

The methoxy group directs electrophiles to the 5- and 7-positions of the quinoline ring:

Electrophile Conditions Product Regioselectivity Source
Nitration HNO₃, H₂SO₄, 0°C5-Nitro-3-fluoro-8-methoxyquinoline>90% at 5-position
Sulfonation SO₃, H₂SO₄, 60°C7-Sulfo-3-fluoro-8-methoxyquinoline85% at 7-position

Methoxy’s strong electron-donating effect dominates over fluorine’s electron-withdrawing nature, favoring substitutions at the 5- and 7-positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the 5- or 7-positions:

Reaction Type Reagents Substrate Product Yield Source
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME5-Bromo-3-fluoro-8-methoxyquinoline5-Aryl-3-fluoro-8-methoxyquinoline78–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amine, toluene7-Chloro-3-fluoro-8-methoxyquinoline7-Amino-3-fluoro-8-methoxyquinoline70%

These reactions are pivotal for introducing aryl, amine, or heterocyclic moieties .

Oxidation and Reduction

The quinoline ring and substituents undergo redox transformations:

Reaction Reagents Product Application Source
Ring Oxidation KMnO₄, H₂O, 100°C3-Fluoro-8-methoxyquinoline-5,6-dioneBioactive intermediate
Methoxy Demethylation BBr₃, CH₂Cl₂, −78°C3-Fluoro-8-hydroxyquinolineChelation therapy precursor
Catalytic Hydrogenation H₂, Pd/C, EtOH1,2,3,4-Tetrahydro-3-fluoro-8-methoxyquinolineCNS drug candidate

Oxidation of the methoxy group is rare due to its stability, but demethylation with BBr₃ yields a reactive phenol .

Functionalization via Triazole Formation

Click chemistry enables triazole-derivative synthesis for biological applications:

Reaction Components Conditions Product Bioactivity
CuAAC Reaction This compound-propargyl, azideCuSO₄, sodium ascorbate, H₂O1,2,3-Triazole-linked quinolineAntifungal (MIC: 0.35 µM)

Triazole derivatives exhibit enhanced antimicrobial and cytoprotective properties .

Comparative Reactivity with Analogues

The 3-fluoro and 8-methoxy groups confer distinct reactivity compared to similar quinolines:

Compound Key Reaction Rate/Selectivity Outcome
8-Methoxyquinoline Nitration5-Nitro derivative (90%)Lacks fluorine’s electronic effects
3-Chloro-8-methoxyquinoline Nucleophilic substitutionFaster NAS (Cl vs. F)Higher yields in amination (85%)
3-Fluoro-6-methoxyquinoline Electrophilic sulfonation4-Sulfo derivative (70%)Altered regioselectivity due to methoxy position

Key Findings:

  • Fluorine’s Role : Enhances stability to oxidation but limits NAS efficiency.

  • Methoxy Directing : Dominates electrophilic substitution regioselectivity.

  • Applications : Functionalized derivatives show promise in antimicrobial and anticancer research .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Halogen vs. Methoxy Groups: Chlorine at C2 (2-Chloro-8-methoxyquinoline) increases electrophilicity, enabling nucleophilic substitutions (e.g., hydrazone formation) .
  • Nitro Group Impact: 3-Fluoro-8-nitroquinoline’s nitro group enhances antibacterial activity but raises toxicity and instability concerns, requiring careful handling .

Crystallographic and Intermolecular Interactions

  • Fluorine and π–π Stacking: 8-Fluoroquinoline exhibits strong π–π interactions due to the electron-withdrawing fluorine at C8, stabilizing crystal structures . Similarly, this compound’s methoxy group may participate in hydrogen bonding (C–H···O), as seen in analogs like 8-(2,2,2-Trifluoroethoxy)quinoline .
  • Sulfonyl Derivatives: 8-Fluoro-3-(phenylsulfonyl)-Quinoline’s sulfonyl group facilitates strong intermolecular interactions (e.g., S=O···H–N), enhancing ligand-receptor binding in drug design .

Biological Activity

3-Fluoro-8-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, anticancer, and antiviral properties, supported by recent studies and data.

Antibacterial Activity

This compound has demonstrated promising antibacterial properties. Research indicates that quinoline derivatives, particularly those with modifications at specific positions, exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Structure-Activity Relationship (SAR): Modifications at the 7 and 8 positions of the quinoline ring significantly influence antibacterial potency. For instance, compounds with an 8-methoxy group show improved activity compared to their unsubstituted counterparts .
  • Minimum Inhibitory Concentration (MIC): A study reported that certain derivatives of this compound had MIC values as low as 6.68 μM against Mycobacterium tuberculosis, indicating strong antibacterial efficacy .
CompoundMIC (μM)Target Bacteria
This compound6.68M. tuberculosis
9b (4-bromobenzyloxy derivative)12.23P. mirabilis
9c (4-chlorobenzyloxy derivative)6.68M. tuberculosis

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, showing its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Research Insights:

  • Cytotoxicity: In vitro studies have shown that derivatives of this compound can induce significant cytotoxic effects in melanoma cell lines at low micromolar concentrations .
  • Mechanism of Action: The compound's ability to generate reactive oxygen species (ROS) leads to DNA damage and subsequent apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Antiviral Activity

Emerging research highlights the antiviral properties of quinoline derivatives, including this compound.

Notable Observations:

  • Inhibition of Viral Growth: Certain derivatives have shown effectiveness against viral pathogens, with studies noting a correlation between increased lipophilicity and enhanced antiviral activity .
  • Potential Applications: The compound's structure allows for modifications that could optimize its efficacy against specific viral targets, warranting further investigation into its pharmacological applications .

Case Studies and Experimental Data

Several studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy: A comparative study on various quinoline derivatives demonstrated that those with methoxy substitutions consistently outperformed others in terms of antibacterial activity.
  • Cytotoxic Studies: Research involving copper complexes of quinoline derivatives indicated that these compounds could effectively induce apoptosis in various cancer cell lines .

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